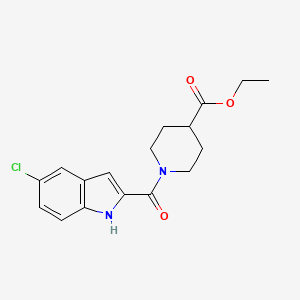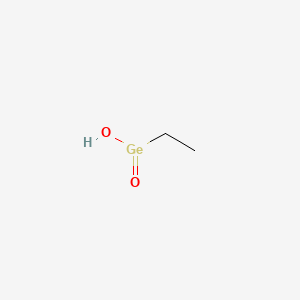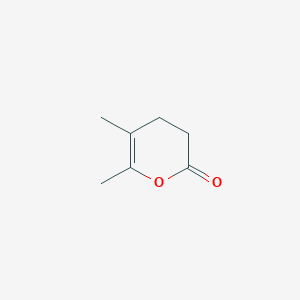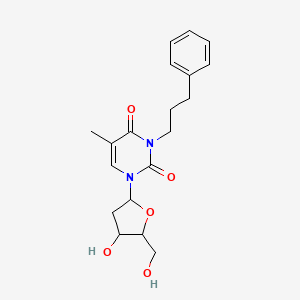![molecular formula C20H19N3O3 B14153838 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol CAS No. 848203-80-5](/img/structure/B14153838.png)
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . These reactions are usually carried out in the presence of anhydrous potassium carbonate in a solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or HNO3 (Nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imino group can produce amines.
Aplicaciones Científicas De Investigación
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its antiproliferative activity against leukemia cell lines.
2-aminopyrimidin-4(3H)-one: Used in the design of antiviral and antitumor agents.
Uniqueness
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical reactions and biological activities. Its ability to inhibit protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propiedades
Número CAS |
848203-80-5 |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C20H19N3O3/c21-19-18-17(13-5-2-1-3-6-13)15-8-7-14(25)11-16(15)26-20(18)22-12-23(19)9-4-10-24/h1-3,5-8,11-12,17,21,24-25H,4,9-10H2 |
Clave InChI |
BLKAFDNEYZHCCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=N)N(C=N4)CCCO |
Solubilidad |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)

![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)

![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
